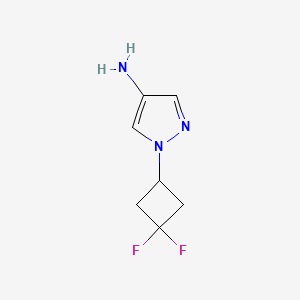
1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine is a synthetic compound characterized by the presence of a difluorocyclobutyl group attached to a pyrazolamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine typically involves the reaction of 3,3-difluorocyclobutanone with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of difluorocyclobutyl oxides.
Reduction: Formation of difluorocyclobutyl alcohols.
Substitution: Formation of substituted difluorocyclobutyl derivatives.
Aplicaciones Científicas De Investigación
1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Mecanismo De Acción
The mechanism of action of 1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key enzymes in the inflammatory cascade, leading to reduced production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
- (3,3-Difluorocyclobutyl)methanol
- (3,3-Difluorocyclobutyl)ethanol
- 1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid
Comparison: 1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine stands out due to its unique combination of a difluorocyclobutyl group and a pyrazolamine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit enhanced stability, reactivity, and bioactivity.
Propiedades
Fórmula molecular |
C7H9F2N3 |
|---|---|
Peso molecular |
173.16 g/mol |
Nombre IUPAC |
1-(3,3-difluorocyclobutyl)pyrazol-4-amine |
InChI |
InChI=1S/C7H9F2N3/c8-7(9)1-6(2-7)12-4-5(10)3-11-12/h3-4,6H,1-2,10H2 |
Clave InChI |
NDTIDFRYCUDNBH-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(F)F)N2C=C(C=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


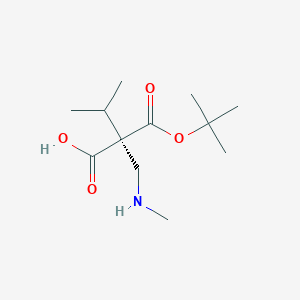
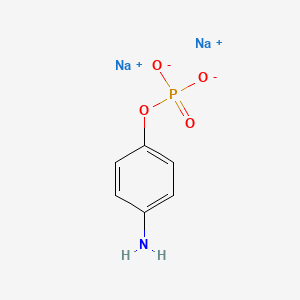
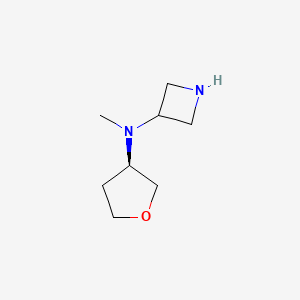
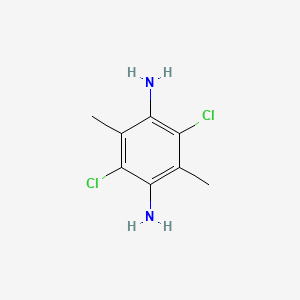
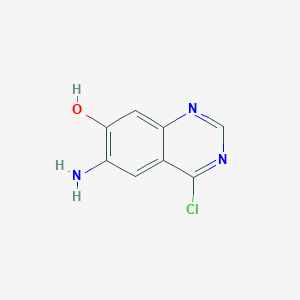

![N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12961186.png)
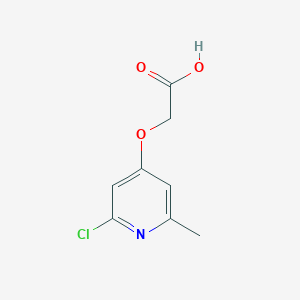
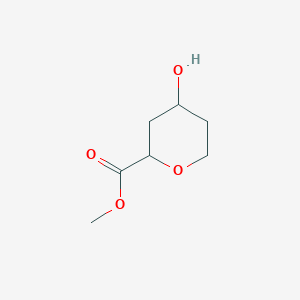
![(5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine](/img/structure/B12961207.png)
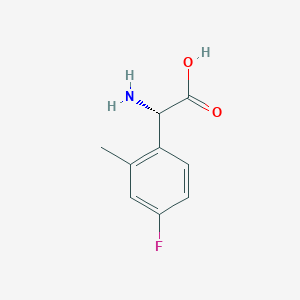
![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol](/img/structure/B12961212.png)
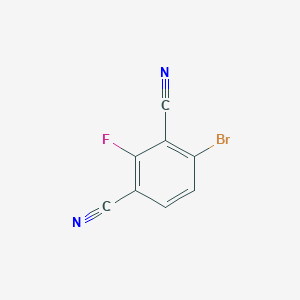
![3-Phenylbenzo[d]isoxazol-6-amine](/img/structure/B12961223.png)
